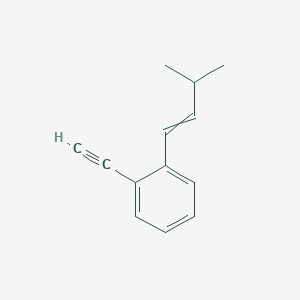
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is an organic compound with the molecular formula C13H12 It is a derivative of benzene, featuring an ethynyl group and a 3-methylbut-1-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives and appropriate alkynes.
Reaction Conditions: The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods: Industrial production may involve large-scale catalytic processes under controlled temperatures and pressures to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated benzene derivatives.
科学的研究の応用
1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
- 1-Ethynyl-2-(3-methylbut-2-en-1-yl)benzene
- (3-Methylbut-1-en-2-yl)benzene
- 1-Ethynyl-2-(3,3,4,4-tetramethylcyclobut-1-en-1-yl)benzene
Uniqueness: 1-Ethynyl-2-(3-methylbut-1-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
819871-35-7 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC名 |
1-ethynyl-2-(3-methylbut-1-enyl)benzene |
InChI |
InChI=1S/C13H14/c1-4-12-7-5-6-8-13(12)10-9-11(2)3/h1,5-11H,2-3H3 |
InChIキー |
JOKOJEGDMZGYOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CC1=CC=CC=C1C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


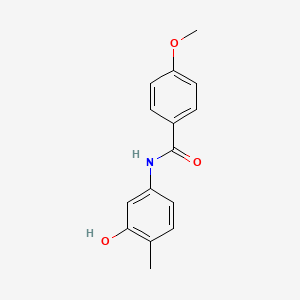
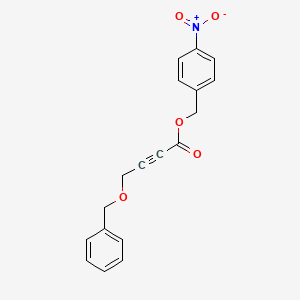

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
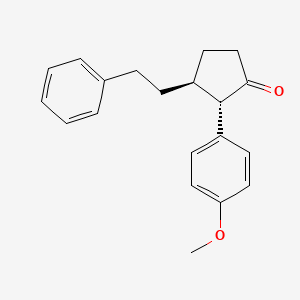
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)

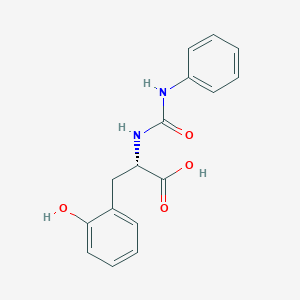
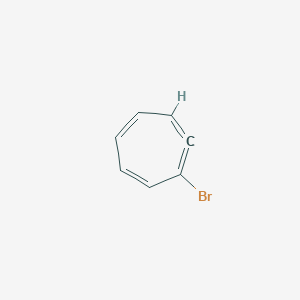
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
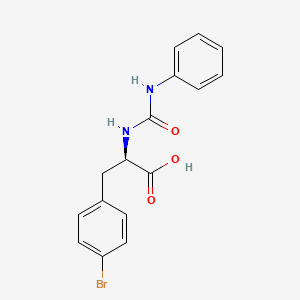
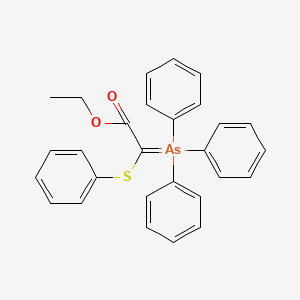
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)
